3-(3-bromophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione
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Description
3-(3-bromophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a useful research compound. Its molecular formula is C17H15BrN2OS and its molecular weight is 375.28. The purity is usually 95%.
BenchChem offers high-quality 3-(3-bromophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-bromophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Natural Product Synthesis
Chromenones and their subclass, coumarins, are oxygen-containing aromatic heterocycles. Phenylcoumarins, a special structural group of coumarins, offer an excellent starting point for natural product synthesis. This compound serves as a versatile building block for more complex natural products. Specifically, the 3-phenylcoumarin bearing two orthogonally substitutable groups—bromine and an acetyl-protected phenylic hydroxyl group—can be efficiently synthesized . Researchers can modify the bromine and acetoxy groups to create diverse derivatives.
Phthalocyanine Synthesis
3-(3-Bromophenyl)propionic acid, derived from our compound, plays a crucial role in the synthesis and characterization of monoisomeric 1,8,15,22-substituted phthalocyanines. These phthalocyanines are essential in materials science, catalysis, and photodynamic therapy. The bromine substituent allows precise functionalization of the phthalocyanine core, influencing its properties .
Organic Synthesis
3-Bromophenol, a precursor to our compound, is widely used in organic synthesis. It serves as an intermediate in the manufacture of pharmaceuticals, agrochemicals, and dyestuffs. Researchers can explore various reactions to transform 3-bromophenol into our target compound, opening up avenues for further functionalization .
Radiotracer Development
The compound’s bromine atom could be replaced with a radioactive isotope (e.g., 18F) to create a radiotracer. Such radiotracers are valuable in positron emission tomography (PET) imaging studies. For instance, researchers have synthesized [18F]Anle138b, a derivative of our compound, for brain imaging studies . However, optimization of pharmacokinetics remains a challenge.
properties
IUPAC Name |
10-(3-bromophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-11-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2OS/c1-17-10-14(13-7-2-3-8-15(13)21-17)19-16(22)20(17)12-6-4-5-11(18)9-12/h2-9,14H,10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHBBUFFSFSFQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=CC=CC=C3O1)NC(=S)N2C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-bromophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione |
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